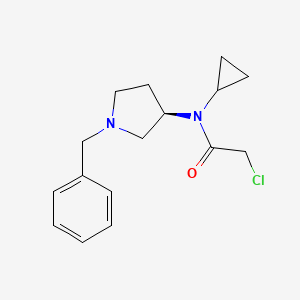

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Description

Properties

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHUJDMQKSWMFQ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N(C2CC2)C(=O)CCl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Formation of the Chloroacetamide Moiety: The chloroacetamide group can be synthesized by reacting chloroacetyl chloride with an amine precursor.

Coupling of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a suitable catalyst.

Industrial Production Methods

Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group serves as a primary reactive site for nucleophilic substitutions. This allows functionalization via displacement with nucleophiles such as amines, thiols, or alkoxides.

Key Reactions:

-

Amine Substitution:

Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C to form substituted acetamides. For example:Yields range from 65% to 85% depending on steric hindrance.

-

Thiol Substitution:

Reacts with thiophenol or alkanethiols under basic conditions (K₂CO₃, EtOH) to yield thioether derivatives. Reaction times vary between 4–12 hours at room temperature.

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 80°C | 6 | 78 |

| Thiophenol | Ethanol | RT | 8 | 72 |

| Methanol | THF | 60°C | 4 | 65 |

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, t-BuOK), the compound undergoes dehydrohalogenation to form α,β-unsaturated acetamides. This reaction is typically conducted in refluxing ethanol or toluene.

Mechanism:

-

Base abstracts the β-hydrogen adjacent to the chloro group.

-

Elimination of HCl generates a double bond:

The resulting alkene derivatives are intermediates for further cycloaddition or hydrogenation reactions.

Reduction Reactions

The chlorinated acetamide group can be reduced to a primary alcohol or amine using selective reagents:

-

Lithium Aluminum Hydride (LiAlH₄):

Reduces the amide bond to a methylene group (–CH₂–) in anhydrous THF at 0–5°C. Over-reduction is mitigated by controlling stoichiometry. -

Catalytic Hydrogenation:

Pd/C or Raney Ni catalysts under H₂ (1–3 atm) reduce the benzyl group to a cyclohexyl derivative without affecting the cyclopropyl ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C or C–N bond formation:

-

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O (3:1) at 90°C. Biaryl products form in 60–75% yields . -

Buchwald-Hartwig Amination:

Forms N-aryl derivatives when treated with aryl halides (e.g., bromobenzene), Pd₂(dba)₃, and Xantphos ligand in toluene at 110°C .

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 68 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 72 |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under acidic (H₂SO₄) or radical-initiated conditions (AIBN, CCl₄) to form linear or branched alkyl chains. This reactivity is exploited to generate polyfunctional intermediates.

Industrial-Scale Considerations

Large-scale syntheses prioritize green chemistry principles:

-

Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic substitutions.

-

Solvent Recycling: Ethanol and THF are recovered via distillation, reducing waste.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁ClN₂O

- Molecular Weight : 292.8 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety, which contribute to its biological activity.

Dopamine Receptor Interaction

Research indicates that compounds similar to N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide exhibit significant binding affinity for dopamine receptors, particularly D3 and D4 subtypes. Studies have shown that modifications in the N-substituent on the pyrrolidine ring can enhance selectivity and affinity for these receptors:

- A related compound demonstrated high affinity for D3 (Ki = 21 nM) and D4 receptors (Ki = 2.1 nM), indicating the potential of this class of compounds in treating disorders linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Antipsychotic Activity

In vivo studies have suggested that certain derivatives of this compound can inhibit apomorphine-induced climbing behavior in mice, a model for assessing antipsychotic activity. The effective dose (ED50) was reported at 0.32 mg/kg, showcasing its potential as an antipsychotic agent .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of N-(3-pyrrolidinyl)benzamide derivatives, including this compound. The evaluation focused on their binding affinities for dopamine receptors and their ability to modulate dopaminergic activity in animal models. Results indicated that structural modifications significantly influenced receptor selectivity .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of this compound to identify key structural features that enhance receptor binding and selectivity. The findings emphasized the importance of the cyclopropyl group in increasing bulkiness, which positively correlated with D3 and D4 receptor affinity .

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for:

- Antipsychotic Medications : Targeting dopamine receptor pathways could lead to new treatments for schizophrenia.

- Neuroprotective Agents : Modulating dopamine signaling may also have implications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

2.1.1 N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

- Key Difference : Stereochemistry at the pyrrolidine-3-yl position (S-configuration vs. R-configuration).

- Implications : Stereoisomers often exhibit divergent biological activities due to differences in target binding. For example, the (S)-isomer was discontinued (), suggesting inferior efficacy, stability, or safety compared to the (R)-form.

- Reference :

2.1.2 (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide

- Key Differences :

- Functional Group : Sulfonamide replaces chloroacetamide.

- Substituent : Iodoaryl group introduces bulk and electronic effects.

- Implications: The sulfonamide group enhances hydrogen-bonding capacity, while iodine increases molecular weight (442.31 vs. ~309.88 for the target compound) and may affect solubility.

- Commercial Availability : Priced at $2000–$6000 per gram, indicating high synthesis complexity ().

- Reference :

2.1.3 N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide

- Key Differences :

- Ring Size : Piperidine (6-membered) replaces pyrrolidine (5-membered).

- N-Substituent : Isopropyl replaces cyclopropyl.

- The isopropyl group introduces greater steric hindrance compared to cyclopropyl, which may influence metabolic stability.

- Reference :

Physicochemical and Spectroscopic Comparisons

- NMR Analysis : Structural modifications in regions A (positions 39–44) and B (positions 29–36) correlate with chemical shift variations, as observed in analogs like rapamycin derivatives (). For instance, replacing chloroacetamide with iodosulfonamide would perturb electronic environments in these regions, altering reactivity or binding.

- Reference :

Biological Activity

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure, characterized by a pyrrolidine ring, a benzyl group, and a chloro-acetamide moiety. Its molecular formula is C16H21ClN2O, and it has a molecular weight of approximately 306.81 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes within the central nervous system. Preliminary studies suggest that this compound may act as an antagonist at certain muscarinic receptors, which are crucial in various neurological processes and disorders, including Alzheimer's disease and schizophrenia. By modulating neurotransmission pathways, it may enhance cognitive functions or provide therapeutic effects against neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for elucidating its pharmacological properties. The presence of the piperidine ring and the benzyl substitution plays a significant role in its binding affinity to biological targets. Research indicates that modifications to these structural components can lead to variations in activity, providing insights into potential therapeutic applications .

Case Studies and Research Findings

- Neurological Disorders : In a study exploring the effects of muscarinic receptor antagonists on cognitive function, this compound demonstrated promising results in enhancing memory retention in animal models .

- Cancer Research : The compound's ability to inhibit specific kinases has been investigated, revealing potential applications in treating cancers associated with dysregulated signaling pathways. For instance, it has shown selective inhibition against c-KIT, which is overexpressed in gastrointestinal stromal tumors .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on its bioavailability and brain penetration capabilities. Early results indicate favorable pharmacodynamic profiles that support further exploration in clinical settings .

| Property | Value |

|---|---|

| Molecular Formula | C16H21ClN2O |

| Molecular Weight | 306.81 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling N-((R)-1-benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats. Respiratory protection (e.g., NIOSH-approved P95 respirators) is recommended when dust or aerosols are generated .

- Avoid skin/eye contact and inhalation by working in a fume hood with local exhaust ventilation. Collect spills using non-sparking tools and dispose via approved waste management protocols to prevent environmental contamination .

- Store in sealed containers away from oxidizers, in cool, dry, and well-ventilated areas .

Q. How can researchers design a synthesis route for this compound?

- Methodological Guidance :

- Base synthetic routes on analogous acetamide derivatives. For example, multi-step protocols involving condensation of pyrrolidine intermediates with chloroacetamide precursors under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) may be adapted .

- Optimize reaction parameters (temperature, solvent polarity, catalyst) to improve yield. Monitor intermediates via TLC or HPLC for purity .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Guidance :

- Use NMR spectroscopy (¹H/¹³C) to confirm stereochemistry at the (R)-pyrrolidine and cyclopropane moieties. Compare chemical shifts with literature data for similar benzyl-pyrrolidine derivatives .

- X-ray crystallography can resolve absolute configuration, as demonstrated for structurally related compounds (e.g., single-crystal studies with R factors < 0.07) .

- High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy .

Q. How should preliminary toxicity assessments be conducted?

- Methodological Guidance :

- Perform acute toxicity assays (OECD 423 or 425) given its classification under H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

- Use in vitro models (e.g., human keratinocyte or corneal cell lines) to validate irritation potential. Note that existing data gaps (e.g., mutagenicity, carcinogenicity) require further testing .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

- Methodological Guidance :

- Investigate kinetic vs. thermodynamic control in key steps (e.g., cyclopropane ring formation). For example, multi-gram syntheses of related acetamides achieved 2–5% yields via stepwise optimization of coupling agents and reaction times .

- Use design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature gradients) affecting enantiomeric purity and byproduct formation .

Q. How to resolve contradictions in reported toxicity data across studies?

- Methodological Guidance :

- Compare hazard classifications (e.g., H335 for respiratory irritation in vs. unclassified data in ). Replicate exposure assays under standardized conditions (e.g., OECD 403 for inhalation toxicity).

- Cross-validate findings using alternative models (e.g., zebrafish embryos for developmental toxicity) to reconcile discrepancies .

Q. What strategies ensure stability during long-term storage?

- Methodological Guidance :

- Conduct accelerated stability studies under ICH Q1A guidelines. Monitor degradation products (e.g., via LC-MS) under varying humidity, temperature, and light exposure .

- Add stabilizers (e.g., antioxidants like BHT) if decomposition pathways involve oxidation of the benzyl-pyrrolidine moiety .

Q. How to assess environmental impact and biodegradability?

- Methodological Guidance :

- Perform OECD 301/302 tests for aqueous biodegradation and adsorption/desorption in soil. Given its structural complexity, prioritize testing for bioaccumulation potential (log P estimation via HPLC) .

- Analyze metabolites using non-targeted LC-HRMS to identify persistent or toxic breakdown products .

Key Data Gaps and Research Challenges

- Synthetic Efficiency : Current protocols for analogous compounds report low yields (2–5%), necessitating novel catalytic systems (e.g., asymmetric organocatalysis) .

- Toxicological Profiling : Limited data on chronic exposure, endocrine disruption, and ecotoxicity require expanded in vivo and in silico studies .

- Stability Under Stress : No published data on photostability or hydrolysis pathways; further studies needed to optimize storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.